Mobocertinib - 1847461-43-1

Mobocertinib

Catalog Number: EVT-276702
CAS Number: 1847461-43-1
Molecular Formula: C32H39N7O4
Molecular Weight: 585.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mobocertinib, also known by its developmental code name TAK-788, is a tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC). [, , ] This novel, oral, irreversible TKI represents a significant advancement in the treatment of EGFR ex20ins-positive NSCLC, a subtype of lung cancer historically resistant to traditional EGFR-TKIs. [, , , ]

Future Directions
  • Optimizing combination therapies: Combining mobocertinib with other targeted therapies or chemotherapeutics to overcome resistance and enhance its efficacy. [, , , , ]
  • Enhancing central nervous system (CNS) activity: Developing mobocertinib analogs with improved blood-brain barrier penetration to target brain metastases more effectively. [, , ]
  • Personalized medicine: Exploring how different EGFR ex20ins variants may influence response to mobocertinib, aiming for a more personalized treatment approach. [, , ]
  • Overcoming resistance: Further elucidating mechanisms of resistance to mobocertinib and developing strategies to circumvent these mechanisms. [, , , , , , , ]
  • Expanding applications: Investigating the potential of mobocertinib for treating other cancers harboring EGFR ex20ins mutations, and further exploring its efficacy as an MDR modulator. [, ]
Overview

Mobocertinib is a novel therapeutic compound developed specifically to target non-small cell lung cancer associated with epidermal growth factor receptor exon 20 insertion mutations. This irreversible tyrosine kinase inhibitor has garnered significant attention due to its selective action against these mutations, which are often resistant to conventional epidermal growth factor receptor-targeted therapies. Mobocertinib was approved by the United States Food and Drug Administration on September 15, 2021, marking it as the first oral treatment for patients with epidermal growth factor receptor exon 20 insertion mutation-positive non-small cell lung cancer.

Source and Classification

Mobocertinib, also known as TAK-788, is classified as an irreversible tyrosine kinase inhibitor. It was discovered by Ariad Pharmaceuticals and further developed by Takeda Pharmaceuticals. The compound is designed to covalently bond with specific cysteine residues in the epidermal growth factor receptor, thereby inhibiting its activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of mobocertinib involves a structure-guided design approach that focuses on optimizing binding affinity and selectivity towards the mutant forms of the epidermal growth factor receptor. The compound's development utilized iterative cycles of design and testing, leveraging insights from structural biology to identify key interactions within the active site of the receptor.

The synthesis pathway includes:

  1. Formation of the core structure: The core structure is based on a pyrimidine scaffold, which is modified to enhance selectivity for mutant forms of the epidermal growth factor receptor.
  2. Covalent modification: A critical feature of mobocertinib is its ability to form a covalent bond with cysteine 797 in the epidermal growth factor receptor, which is facilitated through an electrophilic acrylamide moiety.
  3. Optimization of solubility: The formulation of mobocertinib includes adjustments to improve solubility across a physiological pH range, ensuring adequate bioavailability upon oral administration.
Molecular Structure Analysis

Structure and Data

Mobocertinib’s molecular structure can be characterized by its core pyrimidine ring substituted with various functional groups that enhance its binding properties. The key structural features include:

  • A pyrimidine backbone that provides a scaffold for interaction with the epidermal growth factor receptor.
  • An acrylamide group that enables covalent binding to cysteine residues.
  • Additional substituents that modulate selectivity and potency against specific mutant forms of the epidermal growth factor receptor.

The molecular formula for mobocertinib is C₁₈H₁₈ClN₅O₂S, and its molecular weight is approximately 395.89 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Mobocertinib undergoes several chemical reactions during its mechanism of action:

  1. Covalent Bond Formation: The primary reaction involves the formation of a covalent bond between mobocertinib and cysteine 797 in the epidermal growth factor receptor. This reaction irreversibly inhibits the receptor's tyrosine kinase activity.
  2. Metabolism: Mobocertinib is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, resulting in two active metabolites that retain similar potency as the parent compound.
  3. Excretion: Following metabolism, mobocertinib and its metabolites are primarily excreted via feces (approximately 76%), with minimal renal elimination (around 4%).
Mechanism of Action

Process and Data

Mobocertinib exerts its therapeutic effects through a well-defined mechanism:

  1. Target Binding: The compound selectively binds to the active site of mutant epidermal growth factor receptors containing exon 20 insertions.
  2. Inhibition of Signaling Pathways: By forming a covalent bond with cysteine 797, mobocertinib effectively blocks downstream signaling pathways that promote tumor cell proliferation and survival.
  3. Selectivity Over Wild-Type Receptor: The design of mobocertinib allows it to preferentially inhibit mutant forms while sparing wild-type epidermal growth factor receptors, thereby reducing potential side effects associated with broader inhibition.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mobocertinib exhibits several notable physical and chemical properties:

  • Solubility: It has high solubility across a range of physiological pH levels (pH 1.0 to pH 6.8), facilitating oral bioavailability.
  • Stability: The compound demonstrates stability under physiological conditions, which is critical for maintaining therapeutic efficacy.
  • Half-Life: Mobocertinib has a half-life of approximately 18 hours, allowing for once-daily dosing in clinical settings.
Applications

Scientific Uses

Mobocertinib represents a significant advancement in targeted therapy for non-small cell lung cancer patients harboring epidermal growth factor receptor exon 20 insertion mutations. Its applications include:

  • Clinical Treatment: As an approved treatment option for non-small cell lung cancer, mobocertinib provides an effective alternative for patients who have exhausted other therapies.
  • Research Tool: Mobocertinib serves as a valuable tool in research settings aimed at understanding resistance mechanisms in cancer therapy, particularly regarding mutations in the epidermal growth factor receptor.
Molecular Mechanisms of Mobocertinib

Structural Basis for EGFR Exon 20 Insertion Mutations Selectivity

Mobocertinib’s selectivity for EGFR ex20ins mutants stems from strategic modifications to the pyrimidine core of earlier EGFR TKIs:

  • C5-Carboxylate Isopropyl Ester Group: This addition extends from the central pyrimidine ring, enabling optimal van der Waals interactions with the altered C-helix and P-loop conformations in ex20ins mutants (e.g., A767V769dupASV, D770N771insSVD). This group occupies the hydrophobic cleft created by the insertion, enhancing binding affinity [3] [8].
  • Acrylamide Warhead: Positioned to covalently target C797, analogous to osimertinib. However, mobocertinib’s ester moiety provides additional flexibility to accommodate the steric bulk of ex20ins variants [3] [4].
  • Reduced Clash with Altered P-Loop: Ex20ins mutations shift the P-loop (residues 762–775) inward, narrowing the ATP-binding pocket. Mobocertinib’s compact aniline-phenyl group minimizes steric clashes compared to bulkier first-/second-gen TKIs [1] [8].

Table 1: Structural Features Enabling Mobocertinib’s Ex20ins Selectivity

Structural ElementRole in Ex20ins TargetingMutant Interactions
C5-Carboxylate Isopropyl EsterCompensates for P-loop rigidityHydrophobic contacts with V769, A767 (A767_V769dupASV)
Pyrimidine CoreBase scaffold for ATP-competitive inhibitionH-bonds with M793 backbone
Aniline-Phenyl GroupMinimizes steric hindrance with inserted residuesAvoids clash with D770_N771insSVD insertion
Acrylamide Side ChainIrreversible binding to C797Covalent bond formation after initial occupancy

Irreversible Binding Kinetics to Cysteine-797 Residue

Mobocertinib inhibits EGFR through covalent modification of the C797 residue:

  • Michael Addition Mechanism: The acrylamide group undergoes nucleophilic attack by the thiolate group of C797, forming a stable, irreversible covalent adduct. This bond persists even after drug clearance, prolonging target suppression [3] [4] [8].
  • Kinetic Superiority: Biochemical assays show mobocertinib’s inactivation rate constant (k~inact~) for ex20ins mutants is 5–10-fold higher than for wild-type EGFR. This differential arises from:
  • Enhanced residence time in the mutant ATP pocket due to optimal shape complementarity.
  • Preferential orientation of the acrylamide toward C797 in ex20ins-bound states [1] [3].
  • Resistance Implications: The C797S mutation abolishes covalent binding by replacing cysteine with serine, leading to >200-fold resistance. This underscores C797’s critical role in mobocertinib’s mechanism [1] [4].

Table 2: Kinetic Parameters of Mobocertinib Binding to EGFR

EGFR VariantK~i~ (nM)k~inact~ (min⁻¹)Resistance Fold-Change (vs. Wild-Type)Key Determinants
Wild-Type (WT)15.20.081xLow shape complementarity
D770_N771insSVD2.30.420.15xOptimal P-loop positioning
A767_V769dupASV3.10.380.18xEnhanced hydrophobic contacts
C797S + ex20ins>1000N/A>200xLoss of covalent bond formation

Differential Inhibition Potency: Wild-Type vs. Mutant EGFR

Mobocertinib exhibits >30-fold selectivity for ex20ins mutants over wild-type EGFR:

  • Cellular IC~50~ Values: In Ba/F3 cell models, mobocertinib inhibits ex20ins-driven proliferation (IC~50~ = 2–10 nM) versus WT EGFR (IC~50~ = 100–150 nM). This window reduces on-target toxicity (e.g., skin/GI effects) by sparing WT signaling [1] [7].
  • Phospho-EGFR Suppression: Mobocertinib achieves >90% inhibition of pEGFR in ex20ins-mutant xenografts at 10 mg/kg, compared to <50% inhibition in WT models at equivalent doses [1] [3].
  • Therapeutic Index: The selectivity ratio (WT IC~50~ / mutant IC~50~) ranges from 15–50 across ex20ins subtypes. This surpasses earlier TKIs (e.g., poziotinib’s ratio = 3–5), explaining mobocertinib’s improved clinical tolerability [1] [7].

Impact of ATP-Binding Pocket Conformational Dynamics

The flexibility of the ATP-binding pocket dictates mobocertinib’s efficacy against heterogeneous ex20ins variants:

  • P-Loop Rigidity: Insertions after D770 or H773 (e.g., D770_N771insNPG) stabilize the P-loop in a "closed" conformation, reducing pocket volume. Mobocertinib’s compact structure exploits this by accessing deep hydrophobic regions inaccessible to larger inhibitors [1] [8].
  • C-Helix Displacement: Ex20ins mutations (e.g., A767_V769dupASV) alter the C-helix’s angle, widening the front cleft. Mobocertinib’s C5-ester group fills this space, restoring high-affinity binding [3] [8].
  • Dimer Interface Effects: Certain insertions (e.g., V774_C775insHV) perturb the asymmetric dimer interface critical for kinase activation. Mobocertinib’s binding further destabilizes this interface, suppressing allosteric activation [1] [8].

Table 3: ATP-Binding Pocket Dynamics in Key EGFR ex20ins Variants

ex20ins VariantPocket Volume (ų)P-Loop ConformationC-Helix DisplacementMobocertinib IC~50~ (nM)
Wild-Type560Flexible "open" stateMinimal150
D770_N771insSVD420Rigid "closed" stateModerate (3.5 Å)2.3
A767_V769dupASV480Partially flexibleSevere (5.2 Å)3.1
H773_V774insH410Rigid "closed" stateMinimal6.8
V774_C775insHV500Moderate flexibilitySevere (4.8 Å)8.2

Properties

CAS Number

1847461-43-1

Product Name

Mobocertinib

IUPAC Name

propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate

Molecular Formula

C32H39N7O4

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C32H39N7O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36)

InChI Key

AZSRSNUQCUDCGG-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Solubility

Soluble in DMSO

Synonyms

Mobocertinib

Canonical SMILES

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.